molecular formula C14H14BrNO3 B1377738 tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate CAS No. 1428866-18-5

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

Cat. No. B1377738
M. Wt: 324.17 g/mol
InChI Key: SGQSLHQTQWHYER-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3 . It has a molecular weight of 324.17 . The compound is typically stored in refrigerated conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Synthesis of γ-Carbolines and Heteropolycycles The compound tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is integral in the synthesis of annulated γ-carbolines and various heteropolycycles. This process involves the palladium-catalyzed intramolecular iminoannulation of alkynes, demonstrating its pivotal role in complex organic synthesis and the creation of bioactive molecules (Zhang & Larock, 2003) (Zhang & Larock, 2002).

Catalytic Applications tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate has been employed as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This showcases its utility in facilitating chemoselective transformations, an essential aspect of synthetic organic chemistry (Shen et al., 2012).

Crystallographic and Structural Studies Studies involving the title compound also extend to crystallography, providing insights into its molecular structure and interactions. This information is crucial for understanding the compound's reactivity and properties in various chemical contexts (Thenmozhi et al., 2009).

Synthesis of Spirocyclic Indoline Lactone The compound plays a role in the synthesis of complex molecules like spirocyclic indoline lactone. This highlights its versatility in building intricate molecular architectures, a key aspect in the development of pharmaceuticals and advanced materials (Hodges et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests that it should be handled with care.

properties

IUPAC Name

tert-butyl 3-bromo-6-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQSLHQTQWHYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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